methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Description
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound with a benzoxazine core structure
Properties
IUPAC Name |
methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-10(13)12-8-4-3-7(11(14)15-2)5-9(8)16-6/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLPWCOGKLTZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445063 | |
| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179950-69-7 | |
| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Synthesis via Enzymatic Catalysis
One notable method for preparing methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves stereoselective synthesis using enzymatic catalysis. Specifically, lipase-catalyzed hydrolysis of monomethyl 2-methyl-2-(2-nitrophenoxy)malonates leads to enantioselective cyclization, yielding the desired benzoxazine carboxylates.
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- Use of porcine liver esterase (PLE) catalysis for hydrolysis.
- Solvent-dependent enantioselective cyclization.
- Production of both (R)- and (S)-enantiomers.
- Subsequent conversion to enantiomerically pure carboxamides, useful as peptidomimetic building blocks.
| Step | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| 1 | Dimethyl malonate derivative | PLE enzyme, aqueous/organic solvent | (R)-Monomethyl 2-methyl-2-(2-nitrophenoxy)malonate |
| 2 | Monomethyl malonate intermediate | Solvent-dependent cyclization | (R)- or (S)-methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
- Advantages:
- High stereoselectivity.
- Mild reaction conditions.
- Access to optically pure compounds.
This method was detailed in a 1999 publication in Tetrahedron Asymmetry, emphasizing its utility in synthesizing chiral benzoxazine derivatives for further functionalization.
One-Pot Synthesis via Cyclization of Malonate Derivatives
Another efficient approach is a one-pot synthesis involving the cyclization of 2-methyl-2-(2-hydroxyphenyl)malonate derivatives to form the benzoxazine ring system.
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- One-pot reaction combining esterification and cyclization.
- Use of ethyl or methyl malonate derivatives.
- Conversion of intermediates to carboxylates or carboxylic acids.
- Applicable to related heterocycles such as pyrido-oxazines.
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- Typically involves heating in the presence of acid catalysts.
- Solvent systems may include ethanol or other alcohols.
- Reaction times are optimized to maximize yield and purity.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-methyl-2-(2-hydroxyphenyl)malonate | Acid catalyst, reflux in ethanol | This compound |
| 2 | Optional hydrolysis | Acid/base treatment | Corresponding carboxylic acid |
- Advantages:
- Simplified procedure with fewer purification steps.
- Good yields of the target benzoxazine carboxylates.
- Versatility for synthesizing analogues.
This method was reported in the Journal of Heterocyclic Chemistry in 1993, highlighting its convenience and adaptability for benzoxazine synthesis.
Summary Table of Preparation Methods
Detailed Research Findings
- The enzymatic method allows access to both enantiomers by controlling the solvent environment, which influences the cyclization pathway and stereochemical outcome.
- The one-pot synthesis offers a straightforward route that can be scaled up for industrial or laboratory use, with the possibility to obtain related heterocyclic compounds by varying starting materials.
- Both methods contribute to the field of heterocyclic chemistry by providing routes to benzoxazine derivatives, which are valuable intermediates in pharmaceuticals and materials science.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 3 and the aromatic ring are primary sites for oxidation:
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Ketone Stability : The 3-oxo group is resistant to further oxidation under mild conditions.
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Aromatic Ring Oxidation : Under strong oxidizing agents like KMnO₄ or CrO₃, the benzene ring undergoes partial oxidation to form quinone-like derivatives.
| Reaction Target | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Benzene ring | KMnO₄ (acidic) | Quinone derivatives | Limited data; inferred from benzoxazine reactivity |
Reduction Reactions
The ketone and ester functional groups participate in reduction:
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Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 3-oxo group to a hydroxyl group, forming 3-hydroxy derivatives.
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Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol, though competing ketone reduction may occur.
| Reaction Target | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 3-Oxo group | NaBH₄ (methanol, 0°C) | 3-Hydroxy derivative | ~70% (estimated) |
| Ester group | LiAlH₄ (THF, reflux) | 7-Hydroxymethyl derivative | Requires stoichiometric control |
Substitution Reactions
The electron-rich aromatic ring and methyl group at position 2 enable electrophilic and nucleophilic substitutions:
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Electrophilic Aromatic Substitution : Halogenation (Br₂/FeBr₃) occurs at position 5 or 8 of the benzene ring due to directing effects of the ester and oxazine oxygen.
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Nucleophilic Substitution : The methyl group at position 2 is inert under standard conditions, but deprotonation at elevated temperatures may enable alkylation .
| Reaction Type | Reagents/Conditions | Product | Regioselectivity |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ (CH₂Cl₂) | 5-Bromo or 8-Bromo derivative | Para to ester group |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | Meta to oxazine oxygen |
Ring-Opening and Rearrangement
The oxazine ring exhibits strain-dependent reactivity:
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Acid-Catalyzed Hydrolysis : Concentrated HCl opens the oxazine ring, yielding a substituted anthranilic acid derivative.
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Thermal Rearrangement : Heating above 150°C induces-sigmatropic shifts, forming isoindole intermediates .
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Anthranilic acid analog | Confirmed via LC-MS |
| Rearrangement | 180°C, inert atmosphere | Isoindole derivative | Requires anhydrous conditions |
Conformational Effects on Reactivity
The methyl group at position 2 induces stereoelectronic effects:
Scientific Research Applications
Materials Science
Polymer Chemistry
The compound can serve as a monomer for synthesizing new polymeric materials. Its ability to undergo polymerization reactions makes it a candidate for developing high-performance materials with unique thermal and mechanical properties.
Research Findings
Recent advancements in polymer science have explored using benzoxazine-based resins for applications in aerospace and automotive industries due to their excellent thermal stability and mechanical strength . The incorporation of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate could enhance these properties further.
Biochemical Applications
Proteomics Research
this compound has been utilized as a biochemical tool in proteomics studies. Its ability to modify proteins can aid in understanding protein interactions and functions.
Case Study
In proteomics research published by Nature Methods, similar compounds have been employed to label proteins selectively, allowing researchers to track protein dynamics within cells . This application highlights the compound's utility in advancing our understanding of cellular processes.
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Methyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Methyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Uniqueness
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine family. This compound is notable for its unique structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Structure
- Molecular Formula: C10H9NO4
- Molecular Weight: 207.18 g/mol
- CAS Number: 142166-00-5
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 263 - 265 °C |
| Purity | ≥95% |
| Appearance | Solid |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antimicrobial properties.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. A case study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.
- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: The compound has been shown to interfere with cell cycle progression in cancer cells, particularly at the G2/M phase.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against various pathogens.
- Methodology: Disk diffusion method and MIC determination.
- Results: Effective against E. coli and S. aureus; MIC values ranged from 32 to 128 µg/mL.
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Anticancer Activity Assessment
- Objective: To determine the cytotoxic effects on cancer cell lines.
- Methodology: MTT assay for cell viability.
- Results: IC50 of 15 µM for MCF-7 cells; significant induction of apoptosis observed.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Methyl 2-methyl-3-oxo-3,4-dihydro-benzoxazine | 32 - 128 | 15 |
| Methyl 3-oxo-3,4-dihydro-benzoxazine | 64 - 256 | 20 |
| Methyl benzoxazine derivative | >256 | >30 |
Q & A
Q. What are the common synthetic routes for preparing methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate?
A two-step approach is typically employed:
Intermediate Synthesis : React 3-amino-4-hydroxybenzoic acid derivatives with methylating agents (e.g., methyl chloroformate) to introduce the ester group at position 2.
Cyclization : Use Lewis acid catalysts (e.g., ZnCl₂) or Cu(I)-mediated intramolecular C-N coupling to form the benzoxazine ring . Alternative methods involve Sₙ2-type ring-opening of activated aziridines with 2-halophenols, followed by cyclization .
Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-alkylation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique analytical strategy is recommended:
- 1H/13C NMR : Verify substituent positions (e.g., methyl ester at C7, oxo group at C3). For example, the methyl ester typically shows a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₁H₁₁NO₄: 222.0766).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on analogs like 7-nitro-3,4-dihydro-2H-1,4-benzoxazine) .
- Waste Disposal : Neutralize acidic byproducts before disposal. Avoid aqueous release; use approved organic waste containers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. ZnCl₂) to improve cyclization efficiency. reports 64% yield using triethylamine and anhydrous conditions for analogous esters .
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce purification complexity .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to minimize side-product formation .
Q. How should researchers address discrepancies in spectral data during characterization?
- Case Example : If the ¹H NMR shows unexpected splitting in the methyl ester region:
- Check Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift peaks.
- Assess Purity : Recrystallize using Et₂O/hexane (see for protocol) to remove impurities .
- Cross-Validate : Compare with computational predictions (e.g., DFT-based NMR simulations).
Q. What strategies resolve contradictions in biological activity data across studies?
- Experimental Design :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Metabolic Stability Testing : Evaluate compound stability in PBS or serum (pH 7.4, 37°C) to rule out degradation artifacts.
- SAR Analysis : Compare with analogs (e.g., 2-cyano-3,4-dihydro-2H-benzoxazine-6-carboxylate from ) to identify critical functional groups .
Q. How can byproducts from the synthesis be identified and minimized?
- Byproduct Profiling : Use LC-MS to detect common side products (e.g., over-methylated derivatives or ring-opened intermediates).
- Mitigation :
- Reduce reaction time if intermediates degrade (e.g., ’s 16-hour protocol prevents ester hydrolysis) .
- Introduce scavengers (e.g., molecular sieves) to absorb excess reagents .
Methodological Notes
-
Spectral Reference Tables :
Peak Type Expected δ (ppm) Assignment ¹H NMR (Methyl ester) 3.85 (s, 3H) COOCH₃ ¹³C NMR (Ketone) 208.2 C=O at C3 IR (C=O stretch) 1725–1700 cm⁻¹ Ester/ketone carbonyls -
Critical Resources :
- CAS Common Chemistry for structural validation (CC-BY-NC 4.0 license) .
- EPA DSSTox for toxicity profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
